molecular formula C9H17ClN2O2 B8214887 4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride

4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride

Cat. No.: B8214887
M. Wt: 220.69 g/mol
InChI Key: CBXFLSJEYNCPBS-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a piperidine ring fused to a morpholine ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,2-amino alcohols, aziridines, and epoxides.

    Coupling Reaction: The amino alcohols undergo a coupling reaction with α-haloacid chlorides to form intermediate compounds.

    Cyclization: The intermediate compounds are then cyclized to form the morpholine ring.

    Reduction: The cyclized product is reduced to obtain the desired morpholine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and transition metal catalysis are often employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3S)-piperidin-3-yl]morpholine
  • 4-[(3S)-piperidin-3-yl]morpholin-3-one
  • 4-[(3S)-piperidin-3-yl]morpholin-3-one acetate

Uniqueness

4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt form. This enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-[(3S)-piperidin-3-yl]morpholin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8;/h8,10H,1-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFLSJEYNCPBS-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCOCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CCOCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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